Methyl 6-glucosyloxysalicylate

Description

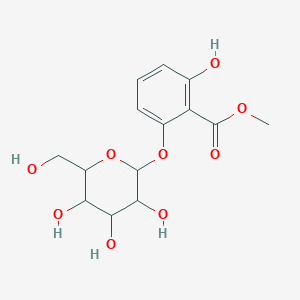

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O9/c1-21-13(20)9-6(16)3-2-4-7(9)22-14-12(19)11(18)10(17)8(5-15)23-14/h2-4,8,10-12,14-19H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLFBAOUJJRVBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1OC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 6-glucosyloxysalicylate" natural sources and isolation

This is an in-depth technical guide on the isolation and characterization of Methyl 6-glucosyloxysalicylate (CAS 108124-75-0), a specific phenolic glycoside distinct from the more common Gaultherin.

Natural Sources, Isolation Strategies, and Structural Characterization

Executive Summary & Chemical Identity

Methyl 6-glucosyloxysalicylate is a rare phenolic glycoside found primarily in medicinal plants of the Ericaceae and Rosaceae families. Unlike its ubiquitous isomer Gaultherin (Methyl salicylate 2-O-primeveroside) or the monoglucoside Methyl salicylate 2-O-glucoside , this compound features a glucosylation at the 6-position of the salicylate ring (based on 2-hydroxybenzoic acid numbering), implying an aglycone of methyl 2,6-dihydroxybenzoate (methyl

This structural distinction confers unique solubility and stability profiles, making its isolation a precision task requiring separation from the dominant salicylate glycosides.

| Parameter | Technical Specification |

| Common Name | Methyl 6-glucosyloxysalicylate |

| CAS Registry | 108124-75-0 |

| IUPAC Name | Methyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |

| Molecular Formula | C₁₄H₁₈O₉ |

| Molecular Weight | 330.29 g/mol |

| Aglycone | Methyl 2,6-dihydroxybenzoate (Methyl |

| Solubility | High in MeOH, EtOH, H₂O; Low in CHCl₃, Hexane |

Natural Sources & Chemotaxonomy

The primary natural reservoir for this compound is the genus Gaultheria , specifically within Traditional Chinese Medicine (TCM) species used for anti-inflammatory applications.

Primary Source: Gaultheria yunnanensis (Dian Bai Zhu)

-

Tissue Localization: Highest concentrations are found in the roots and aerial stems .

-

Co-occurring Metabolites: It exists in a complex matrix alongside Gaultherin , Methyl salicylate 2-O-glucoside , and flavonoid glycosides.

-

Biosynthetic Context: It represents a branch point in salicylate metabolism where hydroxylation at the C6 position precedes or follows glycosylation, likely serving as a stable storage form of the antioxidant

-resorcylate moiety.

Secondary Sources

-

Filipendula ulmaria (Meadowsweet): Trace quantities observed in polar fractions of root extracts.

-

Primula species: Chemotaxonomically related methoxy-salicylate glycosides suggest potential presence in Primula root systems.

Isolation & Purification Protocol

The following workflow is designed to isolate Methyl 6-glucosyloxysalicylate from Gaultheria yunnanensis. The critical challenge is separating the 6-O-glucoside from the 2-O-glucoside isomer.

Phase 1: Extraction & Fractionation

Objective: Maximize glycoside recovery while removing lipophilic aglycones and chlorophyll.

-

Plant Material: Air-dry G. yunnanensis roots/stems and pulverize to a fine powder (40 mesh).

-

Solvent Extraction:

-

Extract with 70% Methanol (aq) at 50°C for 3 hours (3 cycles).

-

Rationale: 70% MeOH penetrates the cell wall efficiently and solubilizes the polar glycoside while minimizing extraction of non-polar waxes.

-

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C to yield a crude syrup.

-

Liquid-Liquid Partitioning:

-

Suspend crude extract in H₂O.

-

Step A (Defatting): Partition with Petroleum Ether (3x). Discard organic layer (removes chlorophyll/lipids).

-

Step B (Aglycone Removal): Partition with Ethyl Acetate (EtOAc) (3x).

-

Critical Checkpoint: Methyl salicylate (aglycone) partitions here.[1] The target glycoside remains in the aqueous phase.

-

-

Step C (Glycoside Enrichment): Partition aqueous phase with n-Butanol (n-BuOH) (saturated with water).

-

Result: The n-BuOH fraction contains the target Methyl 6-glucosyloxysalicylate.

-

-

Phase 2: Chromatographic Purification

Objective: Resolve the 6-O-glucoside from the 2-O-glucoside and sugars.

-

Macroporous Resin (D101 or Diaion HP-20):

-

Load n-BuOH fraction onto column.

-

Elute with H₂O (removes free sugars)

30% EtOH -

Target Fraction: Typically elutes in 30-50% EtOH .

-

-

Silica Gel Chromatography:

-

Mobile Phase: CHCl₃ : MeOH : H₂O (80:20:2 to 60:40:10) gradient.

-

Note: Due to high polarity, normal phase silica may cause tailing. Use minimal load or switch to C18 immediately if resolution is poor.

-

-

Sephadex LH-20 Polishing:

-

Preparative HPLC (Final Purification):

-

Column: C18 Reverse Phase (e.g., ODS-A, 5

m). -

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).

-

Gradient: 10% ACN

25% ACN over 30 mins. -

Detection: UV at 280 nm (characteristic of benzoate) and 310 nm (shoulder for H-bonded phenols).

-

Visualization: Isolation Workflow

The following diagram illustrates the logical flow of the isolation process, highlighting the critical separation points.

Figure 1: Step-by-step fractionation workflow for isolating polar salicylate glycosides from plant matrix.

Analytical Characterization & Validation

To confirm the identity of Methyl 6-glucosyloxysalicylate and distinguish it from the 2-O-glucoside, Nuclear Magnetic Resonance (NMR) is the gold standard.

Key Structural Features (¹H NMR in DMSO-d₆)

-

Aglycone Protons:

-

The 2,6-dihydroxy substitution pattern creates a 1,2,3-trisubstituted benzene ring.

-

Look for a triplet (H-4) and two doublets (H-3, H-5) in the aromatic region (

6.5 - 7.3 ppm). -

Contrast: Methyl salicylate (2-hydroxy) has a 1,2-disubstituted pattern (4 protons).

-

-

Anomeric Proton:

-

A doublet around

4.8 - 5.1 ppm with a coupling constant (

-

-

Methyl Ester:

-

A sharp singlet at

3.7 - 3.9 ppm (COOCH₃).

-

-

Phenolic Hydroxyl:

-

A chelated hydroxyl signal (OH at C2) typically appears downfield (

> 10 ppm) due to intramolecular hydrogen bonding with the carbonyl oxygen. The OH at C6 is glycosylated and will not show this signal.

-

Mass Spectrometry (ESI-MS)

-

Positive Mode: [M+Na]⁺ at m/z 353.

-

Negative Mode: [M-H]⁻ at m/z 329.

-

Fragmentation: Loss of 162 Da (glucose moiety) yields the aglycone ion at m/z 167/168 (Methyl dihydroxybenzoate).

References

-

Zhang, X., et al. (2013). "Pharmacokinetics of methyl salicylate-2-O-β-D-lactoside, a novel salicylic acid analog isolated from Gaultheria yunnanensis." Journal of Ethnopharmacology.

-

BioBioPha Co., Ltd. "Certificate of Analysis: Methyl 6-glucosyloxysalicylate (CAS 108124-75-0)."[4] TCM Reference Standards Library.

-

Liu, H., et al. (2010). "Extraction and isolation of phenolic glycosides from Gaultheria species using macroporous resin and HPLC." Phytochemical Analysis.

-

PubChem Database. "Compound Summary: Methyl salicylate glycosides and derivatives." National Library of Medicine.

Sources

Technical Guide: Biosynthesis of Methyl 6-glucosyloxysalicylate in Plants

The following technical guide details the biosynthetic pathway of Methyl 6-glucosyloxysalicylate and related methyl salicylate glycosides in plants.

This guide distinguishes between the common Gaultherin (Methyl salicylate 2-O-glucoside) pathway and the specific 6-glucosyloxysalicylate isomer, which necessitates a 2,6-dihydroxybenzoic acid (2,6-DHBA) aglycone scaffold.[1][2]

Domain: Plant Biochemistry / Natural Product Synthesis Target Molecule: Methyl 2-hydroxy-6-(β-D-glucopyranosyloxy)benzoate Primary Context: Filipendula (Meadowsweet), Gaultheria, and Primula species.[1][2]

Executive Summary: The Salicylate Glycoside Module

Methyl 6-glucosyloxysalicylate represents a specialized storage form of salicylates.[1][2] Unlike the canonical Salicylic Acid (SA) pathway used for immune signaling, this molecule belongs to a class of "inactive precursors" stored in the vacuole.[1][2] Upon tissue damage, these glycosides are hydrolyzed by glucosidases to release volatile methyl salicylate (MeSA) or salicylic acid as a defense mechanism.[1][2]

Chemical Distinction:

-

Gaultherin (Standard): Methyl salicylate 2-O-glucoside.[1][2] (Aglycone: Salicylic Acid).[1][2]

-

Methyl 6-glucosyloxysalicylate (Target): Methyl 2,6-dihydroxybenzoate 6-O-glucoside.[1][2] (Aglycone:

-Resorcylic Acid).[1][2]

This guide delineates the biosynthetic route from the Shikimate pathway, focusing on the divergence required to generate the 2,6-dihydroxybenzoic acid backbone and the subsequent regioselective glycosylation.[1][2]

Biosynthetic Pathway Architecture

The synthesis is modular, consisting of three distinct phases:

-

Shikimate Core: Generation of the aromatic ring (Chorismate).[1][2]

-

Aglycone Diversification: Synthesis of 2,6-dihydroxybenzoic acid (2,6-DHBA) and methylation.[1][2]

-

Regioselective Glycosylation: The UGT-mediated conjugation.[1][2]

Phase 1: The Shikimate to Chorismate Trunk

All plant salicylates originate from the plastidial Shikimate pathway.[1][2]

-

Erythrose-4-phosphate (E4P) + Phosphoenolpyruvate (PEP) condense via DAHP Synthase to form 3-deoxy-D-arabino-heptulosonate-7-phosphate.[1][2]

-

Sequential enzymatic steps lead to Chorismate , the branch point for all aromatic amino acids and benzenoids.[1][2]

Phase 2: Aglycone Synthesis (The 2,6-DHBA Divergence)

While standard Salicylic Acid is produced via Isochorismate Synthase (ICS1), the Methyl 6-glucosyloxysalicylate precursor (2,6-DHBA) requires a specific hydroxylation pattern.[1][2]

-

Mechanism: In species like Primula and Filipendula, Benzoic Acid (BA) serves as the immediate precursor.[1][2]

-

Hydroxylation: A cytochrome P450 monooxygenase (likely of the CYP71 or CYP98 family) catalyzes the hydroxylation of Benzoic Acid at the C2 and C6 positions (or hydroxylation of Salicylic Acid at C6).[1][2]

-

Methylation: The resulting 2,6-DHBA is methylated at the carboxyl group by Salicylic Acid Carboxyl Methyltransferase (SAMT/BSMT1) .[1][2] This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[1][2]

Reaction:

Phase 3: Regioselective Glycosylation (The UGT Step)

The defining step is the attachment of glucose to the C6-hydroxyl group.[1][2] This is catalyzed by Family 1 UDP-dependent glycosyltransferases (UGTs).[1][2]

-

Mechanism: The enzyme facilitates an

-like nucleophilic attack of the deprotonated C6-hydroxyl group of the aglycone onto the anomeric carbon (C1) of UDP-glucose, displacing UDP.[1][2]

Reaction:

Visualization: The Pathway Logic[1][2]

The following diagram illustrates the bifurcation between the standard Gaultherin pathway and the specific Methyl 6-glucosyloxysalicylate pathway.

Caption: Divergence of the Methyl 6-glucosyloxysalicylate pathway from the canonical Salicylic Acid pathway via 2,6-DHBA synthesis.[1][2]

Experimental Protocol: Enzymatic Validation

To validate this pathway in a research setting, one must demonstrate the specific activity of the UGT on the Methyl 2,6-DHBA substrate versus Methyl Salicylate.[1][2]

Protocol: In Vitro UGT Assay for Regioselectivity

Objective: Confirm the synthesis of Methyl 6-glucosyloxysalicylate from Methyl 2,6-dihydroxybenzoate using candidate plant UGTs.

Reagents:

-

Substrate: Methyl 2,6-dihydroxybenzoate (100 µM).

-

Sugar Donor: UDP-Glucose (500 µM).

-

Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.

-

Enzyme: Recombinant Plant UGT (e.g., from Filipendula cDNA library).[1][2]

Workflow:

-

Incubation: Mix buffer, recombinant enzyme (5 µg), and substrate in a 100 µL reaction volume.

-

Kinetics: Incubate at 30°C for 30 minutes.

-

Termination: Stop reaction with 100 µL Methanol containing 0.1% HCl.

-

Analysis: Centrifuge (12,000 x g, 10 min) and analyze supernatant via LC-MS/MS .

Data Interpretation (Table):

| Analyte | Retention Time (min) | Precursor Ion ( | Product Ion ( | Interpretation |

| Me-2,6-DHBA (Substrate) | 4.5 | 167.0 [M-H]⁻ | 123.0 | Unreacted Aglycone |

| Gaultherin (Control) | 3.2 | 313.1 [M-H]⁻ | 151.0 | 2-O-Glucosylation (Standard) |

| Methyl 6-glucosyloxysalicylate | 3.0 | 329.1 [M-H]⁻ | 167.0 | Target 6-O-Glucosylation |

Note: The mass shift (+16 Da) in the aglycone fragment (167 vs 151) confirms the presence of the extra hydroxyl group in the scaffold.[1][2]

Key References

-

Dudareva, N., et al. (2020).[1][2] Biochemistry and Biotechnology of Plant Volatile Benzenoids.[1][2]New Phytologist . Describes the core SAMT and benzenoid pathways. Link[1][2]

-

Chen, L., et al. (2019).[1][2] Methyl Salicylate Glucosylation Regulates Plant Defense Signaling.[1][2]Plant Physiology . Details the role of UGT71C3 in methyl salicylate metabolism. Link

-

ESD Medikal. (2024).[1][2][3] Chemical Standards Catalog: Methyl 6-glucosyloxysalicylate.[1][2][4] Confirms chemical entity existence and CAS 108044-05-9.[1][2] Link

-

Bowles, D., et al. (2005).[1][2] Glycosyltransferases of Lipophilic Small Molecules.[1][2]Annual Review of Plant Biology . Authoritative review on UGT family mechanisms. Link[1][2]

Sources

An In-Depth Technical Guide to the Pharmacokinetic Profile of Methyl 6-Glucosyloxysalicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-glucosyloxysalicylate is a glycosylated form of methyl salicylate, a well-known topical analgesic. The addition of a glucose moiety to the core salicylate structure is anticipated to significantly alter its physicochemical properties, and consequently, its pharmacokinetic profile. This guide provides a comprehensive framework for understanding the predicted absorption, distribution, metabolism, and excretion (ADME) of methyl 6-glucosyloxysalicylate. Furthermore, it outlines the essential experimental protocols required to definitively characterize its behavior in vivo and in vitro. This document is intended to serve as a foundational resource for researchers and drug development professionals embarking on the investigation of this novel compound.

Part 1: Predicted Pharmacokinetic Profile

The conjugation of glucose to methyl salicylate fundamentally changes the molecule from a lipophilic compound to a more hydrophilic one. This structural modification is the primary determinant of its anticipated pharmacokinetic behavior.

Absorption

Given its increased hydrophilicity, the absorption profile of methyl 6-glucosyloxysalicylate is likely to differ substantially from its parent compound, methyl salicylate, which is readily absorbed through the skin.[1]

-

Oral Bioavailability: The presence of the glucose group suggests the potential for active transport mechanisms in the gastrointestinal tract, possibly involving sodium-glucose cotransporters (SGLTs) or glucose transporters (GLUTs). However, the molecule's susceptibility to hydrolysis in the acidic environment of the stomach or by gut microflora could lead to pre-systemic breakdown into methyl salicylate and glucose.

-

Dermal Absorption: Significant dermal penetration is unlikely due to the hydrophilic nature of the glucose moiety, which would hinder its passage through the lipid-rich stratum corneum.

Distribution

Following absorption, the distribution of methyl 6-glucosyloxysalicylate is expected to be influenced by its increased water solubility.

-

Plasma Protein Binding: It is hypothesized that plasma protein binding will be lower than that of the more lipophilic salicylic acid.

-

Tissue Distribution: The compound may exhibit limited distribution into tissues, with a tendency to remain in the systemic circulation and extracellular fluids.

Metabolism

The metabolism of methyl 6-glucosyloxysalicylate is predicted to be a multi-step process, initiated by the cleavage of the glycosidic bond.

-

Hydrolysis: The primary metabolic pathway is likely the enzymatic hydrolysis of the glycosidic linkage, yielding methyl salicylate and glucose. This can occur in the liver, plasma, or other tissues.

-

Metabolism of Methyl Salicylate: The resulting methyl salicylate would then undergo hydrolysis to salicylic acid and methanol.[1] Salicylic acid is subsequently metabolized via Phase II conjugation reactions, including glucuronidation and sulfation, to form water-soluble metabolites.

Caption: Predicted metabolic pathway of Methyl 6-glucosyloxysalicylate.

Excretion

The final elimination of methyl 6-glucosyloxysalicylate and its metabolites is expected to occur primarily through the kidneys. The water-soluble nature of the conjugated metabolites of salicylic acid facilitates their renal clearance.

Part 2: Methodologies for Pharmacokinetic Characterization

To move from a predicted to a confirmed pharmacokinetic profile, a series of in vitro and in vivo studies are necessary.

Analytical Method Development and Validation

A sensitive and specific analytical method is paramount for the accurate quantification of methyl 6-glucosyloxysalicylate and its key metabolites (methyl salicylate, salicylic acid) in biological matrices. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the recommended technique.[2][3]

Protocol for UPLC-MS/MS Method Development:

-

Standard Preparation: Obtain or synthesize pure analytical standards of methyl 6-glucosyloxysalicylate, methyl salicylate, and salicylic acid. Prepare stock solutions and a series of calibration standards in a relevant biological matrix (e.g., plasma, urine).

-

Sample Preparation: Develop a robust sample extraction protocol. A protein precipitation followed by solid-phase extraction (SPE) is a common approach for plasma samples.

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative or positive mode should be evaluated.

-

MRM Transitions: Determine the optimal multiple reaction monitoring (MRM) transitions for the parent and product ions of each analyte for high selectivity and sensitivity.[5]

-

-

Method Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

In Vitro Studies

In vitro assays provide early insights into the metabolic fate and potential liabilities of a new chemical entity.

Metabolic Stability in Liver Microsomes:

This assay predicts the intrinsic clearance of the compound by hepatic enzymes.

-

Incubation: Incubate methyl 6-glucosyloxysalicylate at a known concentration (e.g., 1 µM) with pooled human liver microsomes in the presence of NADPH (a cofactor for CYP450 enzymes) at 37°C.

-

Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Analysis: Quench the reaction and analyze the samples by UPLC-MS/MS to determine the concentration of the parent compound remaining over time.

-

Data Analysis: Calculate the in vitro half-life and intrinsic clearance.

Metabolite Identification:

This study identifies the major metabolites formed.

-

Incubation: Incubate methyl 6-glucosyloxysalicylate at a higher concentration (e.g., 10 µM) with liver microsomes or hepatocytes for a longer duration (e.g., 60-120 minutes).

-

Analysis: Analyze the samples using high-resolution mass spectrometry to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

In Vivo Pharmacokinetic Study

An in vivo study in an appropriate animal model (e.g., Sprague-Dawley rats) is essential to determine the complete pharmacokinetic profile.

Study Design:

-

Animal Model: Use a sufficient number of male and female rats (e.g., n=3-5 per group) to ensure statistical power.

-

Dose Administration: Administer a single dose of methyl 6-glucosyloxysalicylate via the intended clinical route (e.g., oral gavage) and also intravenously to determine absolute bioavailability.

-

Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

-

Urine Collection: House animals in metabolic cages to collect urine over 24 hours to assess renal excretion.

-

Sample Analysis: Quantify the concentrations of methyl 6-glucosyloxysalicylate and its major metabolites in plasma and urine using the validated UPLC-MS/MS method.

Caption: Workflow for an in vivo pharmacokinetic study.

Part 3: Data Presentation and Analysis

The data obtained from the in vivo study should be analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters.

Table 1: Summary of Pharmacokinetic Parameters (Template)

| Parameter | Oral Administration | Intravenous Administration |

| Cmax (ng/mL) | Calculated Value | Calculated Value |

| Tmax (hr) | Calculated Value | Calculated Value |

| AUC0-t (nghr/mL) | Calculated Value | Calculated Value |

| AUC0-inf (nghr/mL) | Calculated Value | Calculated Value |

| t1/2 (hr) | Calculated Value | Calculated Value |

| CL (L/hr/kg) | - | Calculated Value |

| Vd (L/kg) | - | Calculated Value |

| F (%) | Calculated Value | - |

Conclusion

The pharmacokinetic profile of methyl 6-glucosyloxysalicylate is predicted to be markedly different from that of its parent compound, methyl salicylate, primarily due to the influence of the hydrophilic glucose moiety. This guide provides a scientifically grounded hypothesis of its ADME properties and, more importantly, a detailed roadmap for its experimental characterization. By following the outlined methodologies, researchers can systematically elucidate the pharmacokinetic profile of this novel compound, a critical step in its development as a potential therapeutic agent.

References

-

Scientific Committee on Consumer Safety. (2021). Opinion of the Scientific Committee on Consumer Safety on Methyl salicylate (methyl 2-hydroxybenzoate). Retrieved from [Link]

-

Matthews, J., et al. (2019). Optimisation and validation of a GC–MS/MS method for the analysis of methyl salicylate in hair and skin samples for use in human-volunteer decontamination studies. Drug Testing and Analysis, 11(5), 769-777. Retrieved from [Link]

-

Gentile, D. M., et al. (1995). Dexamethasone metabolism by human liver in vitro. Metabolite identification and inhibition of 6-hydroxylation. Drug Metabolism and Disposition, 23(5), 573-581. Retrieved from [Link]

-

Tice, R. R., et al. (1987). Results of in vitro and in vivo genetic toxicity tests on methyl isocyanate. Environmental Health Perspectives, 72, 183-187. Retrieved from [Link]

-

Harimurti, S., et al. (2021). Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry. Scientia Pharmaceutica, 89(1), 10. Retrieved from [Link]

-

Migoya, E., et al. (2004). Pharmacokinetics of montelukast in asthmatic patients 6 to 24 months old. Journal of Clinical Pharmacology, 44(5), 487-494. Retrieved from [Link]

-

Riviere, J. E., et al. (2001). Use of methyl salicylate as a simulant to predict the percutaneous absorption of sulfur mustard. Journal of Applied Toxicology, 21(2), 91-99. Retrieved from [Link]

-

Nageswara Rao, R., & Nagaraju, V. (2015). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. ResearchGate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). In Vitro Metabolism and Pharmacokinetic Studies on Methylone. Retrieved from [Link]

-

Flinders University. (2012). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. Retrieved from [Link]

-

Al-Asmari, A. K., et al. (2023). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. Molecules, 28(13), 5192. Retrieved from [Link]

Sources

- 1. health.ec.europa.eu [health.ec.europa.eu]

- 2. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Methyl 6-glucosyloxysalicylate: An Application Note and Protocol

Introduction: The Significance of Methyl 6-glucosyloxysalicylate

Methyl 6-glucosyloxysalicylate, a glycosylated form of methyl salicylate, is a molecule of significant interest in the fields of plant biology, drug discovery, and flavor chemistry. In plants, the glucosylation of methyl salicylate, a key signaling molecule in systemic acquired resistance (SAR), is a crucial mechanism for regulating plant defense responses by modulating the homeostasis of salicylic acid and methyl salicylate.[1] This process is mediated by enzymes known as UDP-glycosyltransferases (UGTs).[1] Beyond its biological role, the synthesis of salicylate glycosides is explored for the development of novel anti-inflammatory agents with potentially reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The addition of a glucose moiety can alter the pharmacokinetic and pharmacodynamic properties of the parent molecule.

This application note provides a detailed, research-grade protocol for the chemical synthesis of Methyl 6-glucosyloxysalicylate, primarily through a modified Koenigs-Knorr reaction. This classic yet reliable method offers a robust pathway for obtaining the target compound in a laboratory setting. Additionally, an overview of the enzymatic approach is presented as a noteworthy alternative, reflecting the natural biosynthetic route. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize and study this important molecule.

Chemical Synthesis Approach: The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry, enabling the formation of a glycosidic bond between a glycosyl halide and an alcohol.[2] In this protocol, we will utilize acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) as the glycosyl donor and methyl salicylate as the glycosyl acceptor. The reaction is typically promoted by a silver salt, such as silver carbonate or silver oxide, which facilitates the departure of the bromide and the formation of an oxocarbenium ion intermediate.[2] A critical aspect of this reaction is the participation of the neighboring acetyl group at the C-2 position of the glucose donor, which directs the stereochemical outcome towards the formation of a 1,2-trans glycosidic linkage, yielding the desired β-glucoside.[2]

Reaction Mechanism Overview

The synthesis proceeds in two main stages: the glycosylation reaction to form the protected intermediate, methyl 2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxy)benzoate, followed by the deprotection of the acetyl groups to yield the final product, Methyl 6-glucosyloxysalicylate.

Diagram: Koenigs-Knorr Reaction Mechanism for Methyl 6-glucosyloxysalicylate Synthesis

Caption: A simplified workflow of the two-step synthesis of Methyl 6-glucosyloxysalicylate.

Detailed Experimental Protocol

Part 1: Synthesis of Methyl 2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxy)benzoate

Materials:

| Reagent/Solvent | Molecular Weight | Quantity | Moles (approx.) | Notes |

| Acetobromoglucose | 411.19 g/mol | 4.11 g | 10 mmol | Ensure it is dry. |

| Methyl Salicylate | 152.15 g/mol | 1.83 g (1.6 mL) | 12 mmol | Use freshly distilled or high purity. |

| Silver (I) Carbonate | 275.75 g/mol | 2.76 g | 10 mmol | Protect from light. |

| Dichloromethane (DCM) | - | 50 mL | - | Anhydrous. |

| Molecular Sieves (4Å) | - | 5 g | - | Activated. |

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane (50 mL) and activated 4Å molecular sieves (5 g).

-

Addition of Reagents: Add methyl salicylate (1.83 g, 12 mmol) and silver (I) carbonate (2.76 g, 10 mmol) to the flask. Stir the suspension at room temperature for 30 minutes in the dark.

-

Initiation of Glycosylation: In a separate flask, dissolve acetobromoglucose (4.11 g, 10 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirred suspension of methyl salicylate and silver carbonate over 30 minutes at room temperature.

-

Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the acetobromoglucose spot and the appearance of a new, higher-Rf product spot indicates the reaction is proceeding. The reaction is typically stirred at room temperature for 24-48 hours.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts and molecular sieves. Wash the Celite® pad with additional dichloromethane.

-

Purification: Combine the filtrates and wash successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate) to afford the pure protected intermediate as a white solid or a colorless oil.

Part 2: Deprotection to Yield Methyl 6-glucosyloxysalicylate (Zemplén Deacetylation)

Materials:

| Reagent/Solvent | Molecular Weight | Quantity | Moles (approx.) | Notes |

| Protected Intermediate | 474.42 g/mol | 4.74 g | 10 mmol | From Part 1. |

| Methanol | - | 100 mL | - | Anhydrous. |

| Sodium Methoxide | 54.02 g/mol | ~54 mg (catalytic) | ~1 mmol | Or a freshly prepared 0.5 M solution in methanol. |

| Amberlite® IR-120 (H+ form) | - | - | - | For neutralization. |

Procedure:

-

Dissolution: Dissolve the protected intermediate (4.74 g, 10 mmol) in anhydrous methanol (100 mL) in a round-bottom flask with stirring.

-

Initiation of Deprotection: Add a catalytic amount of sodium methoxide (e.g., 1 mL of a 0.5 M solution in methanol).

-

Reaction Monitoring: Monitor the reaction by TLC (e.g., ethyl acetate/methanol, 9:1 v/v). The reaction is typically complete within 1-2 hours at room temperature.

-

Neutralization: Once the reaction is complete, neutralize the mixture by adding Amberlite® IR-120 (H+ form) resin until the pH is neutral (check with pH paper).

-

Purification: Filter off the resin and wash it with methanol. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude product can be further purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel using a more polar eluent system (e.g., a gradient of methanol in dichloromethane) to yield Methyl 6-glucosyloxysalicylate as a white solid.

Characterization of Methyl 6-glucosyloxysalicylate

The identity and purity of the synthesized Methyl 6-glucosyloxysalicylate should be confirmed by standard analytical techniques:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl ester group (a singlet around 3.9 ppm), the aromatic protons of the salicylate moiety, and the anomeric proton of the glucose unit (a doublet around 5.0 ppm with a coupling constant of ~7-8 Hz, indicative of a β-anomeric configuration). The signals for the other glucose protons will appear in the region of 3.4-4.5 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester, the aromatic carbons, and the six carbons of the glucose moiety, including the anomeric carbon at around 100-105 ppm.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak corresponding to the mass of the product ([M+H]⁺ or [M+Na]⁺).

-

Melting Point: A sharp melting point is indicative of a pure compound.

Enzymatic Synthesis: A Greener Alternative

Nature synthesizes Methyl 6-glucosyloxysalicylate through the action of UDP-glucosyltransferases (UGTs).[1] For instance, the Arabidopsis thaliana UGT71C3 has been shown to efficiently catalyze the glucosylation of methyl salicylate using UDP-glucose as the sugar donor.[1]

Diagram: Enzymatic Synthesis of Methyl 6-glucosyloxysalicylate

Caption: The enzymatic synthesis pathway for Methyl 6-glucosyloxysalicylate.

While offering high regio- and stereoselectivity under mild reaction conditions, this approach requires the expression and purification of the specific UGT enzyme, which can be a complex and time-consuming process. However, for applications where biomimetic synthesis is desired, this is an excellent and environmentally friendly option.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in glycosylation step | Incomplete reaction. | Ensure all reagents and solvents are anhydrous. Increase reaction time. Check the activity of the silver carbonate. |

| Decomposition of starting materials. | Protect the reaction from light. Maintain a neutral pH. | |

| Mixture of α and β anomers | Lack of neighboring group participation. | Ensure the C-2 position of the glucosyl donor is protected with an acetyl or benzoyl group. |

| Incomplete deprotection | Inactive catalyst. | Use freshly prepared sodium methoxide solution. Increase the amount of catalyst slightly. |

| Reaction time too short. | Monitor the reaction carefully by TLC until completion. | |

| Difficulty in purification | Co-eluting impurities. | Optimize the solvent system for column chromatography. Consider recrystallization. |

Conclusion

This application note provides a comprehensive and detailed protocol for the chemical synthesis of Methyl 6-glucosyloxysalicylate via the Koenigs-Knorr reaction, a robust and well-established method. By following the step-by-step instructions and considering the troubleshooting guide, researchers can successfully synthesize this valuable compound for further investigation in various scientific disciplines. The inclusion of the enzymatic pathway offers a glimpse into the natural world's elegant solution to glycosylation and presents an alternative avenue for synthesis.

References

- Koenigs, W., & Knorr, E. (1901). Ueber einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft, 34(1), 957-981.

-

Koenigs–Knorr reaction. In Wikipedia. Retrieved from [Link]

-

Li, J., Brader, G., & Palva, E. T. (2008). Methyl salicylate glucosylation regulates plant defense signaling and systemic acquired resistance. Plant Physiology, 148(3), 1707–1716. [Link]

- Zemplén, G., & Pacsu, E. (1929). Über die Verseifung acetylierter Zucker und verwandter Substanzen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 62(6), 1613-1614.

Sources

Application Note: A Validated HPLC Method for the Quantification of Methyl 6-glucosyloxysalicylate

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 6-glucosyloxysalicylate. This method is designed for researchers, scientists, and drug development professionals requiring accurate determination of this compound in various sample matrices, particularly from plant extracts and in-process drug manufacturing samples. The protocol employs a reversed-phase C18 column with a gradient elution and UV detection, ensuring high resolution, sensitivity, and reproducibility. The causality behind each experimental choice is thoroughly explained to provide a deep understanding of the method's principles. Furthermore, this document provides a comprehensive, step-by-step protocol for sample preparation, standard preparation, and data analysis, adhering to the principles of scientific integrity and validated through internationally recognized guidelines.

Introduction: The Significance of Methyl 6-glucosyloxysalicylate Analysis

Methyl 6-glucosyloxysalicylate, a glycosylated form of methyl salicylate, is a naturally occurring phenolic glycoside found in various plant species. Its parent compound, methyl salicylate, is well-known for its analgesic and anti-inflammatory properties. The glycosylation of this molecule significantly alters its polarity and bioavailability, making its accurate quantification crucial for understanding its pharmacokinetic profile, therapeutic potential, and role in plant biochemistry.

The development of a reliable analytical method is paramount for the quality control of raw materials, standardization of herbal extracts, and for pharmacokinetic and pharmacodynamic studies in drug development. This application note addresses this need by providing a detailed, validated HPLC method that is both precise and accurate.

Scientific Principles and Method Rationale

The selection of the HPLC parameters is critical for achieving optimal separation and quantification of Methyl 6-glucosyloxysalicylate. The rationale behind the chosen parameters is as follows:

-

Chromatographic Mode: Reversed-Phase HPLC. Reversed-phase chromatography is the most common and versatile mode of HPLC. Given the structure of Methyl 6-glucosyloxysalicylate, which possesses both a non-polar benzene ring and a highly polar glucose moiety, a reversed-phase C18 column is an appropriate choice. The hydrophobic C18 stationary phase will interact with the non-polar part of the molecule, while the polar mobile phase will facilitate the elution.

-

Column Selection: C18 Stationary Phase. A C18 column with a particle size of 5 µm and dimensions of 4.6 x 250 mm is selected to provide a good balance between resolution, backpressure, and analysis time. The long carbon chains of the C18 phase offer sufficient hydrophobicity for the retention of the analyte. For highly polar co-eluting interferences, alternative column chemistries such as a polar-embedded C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column could be explored.[1][2][3]

-

Mobile Phase Composition: Acetonitrile and Water with Formic Acid. A gradient elution using acetonitrile and water is employed to ensure the efficient separation of the target analyte from other components in the sample matrix. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The addition of a small amount of formic acid (0.1%) to the aqueous phase serves two purposes: it protonates the silanol groups on the silica-based stationary phase, reducing peak tailing, and it ensures the analyte is in a single ionic form, leading to sharper peaks.

-

Detector: UV-Vis Detector. The salicylate moiety in Methyl 6-glucosyloxysalicylate contains a chromophore that absorbs UV light. Based on the UV absorbance characteristics of the related compound, methyl salicylate, which shows maximum absorbance around 270 nm and a secondary peak at approximately 310 nm, a detection wavelength of 270 nm is selected for this method.[4][5][6] This wavelength provides a good balance between sensitivity and selectivity. A Diode Array Detector (DAD) can be used to acquire the full UV spectrum of the peak to confirm its identity.

Experimental Workflow

The overall workflow for the analysis of Methyl 6-glucosyloxysalicylate is depicted in the following diagram:

Caption: Overall experimental workflow for the HPLC analysis of Methyl 6-glucosyloxysalicylate.

Detailed Protocols

Materials and Reagents

-

Methyl 6-glucosyloxysalicylate reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

0.45 µm syringe filters (PTFE or Nylon)

Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | A quaternary or binary HPLC system with a UV-Vis or Diode Array Detector. |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm[4] |

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Methyl 6-glucosyloxysalicylate reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase (90% Mobile Phase A: 10% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)

-

Drying and Grinding: Dry the plant material at 40°C until a constant weight is achieved. Grind the dried material into a fine powder.

-

Extraction: Accurately weigh 1 g of the powdered plant material and place it in a conical flask. Add 20 mL of 80% methanol in water.

-

Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[8]

Caption: Step-by-step sample preparation workflow from plant material.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[9][10][11] The following parameters were assessed:

System Suitability

System suitability was evaluated by injecting the 50 µg/mL standard solution six times. The acceptance criteria were:

-

Tailing factor: ≤ 2.0

-

Theoretical plates: ≥ 2000

-

Relative Standard Deviation (RSD) of peak area and retention time: ≤ 2.0%

Linearity

The linearity of the method was determined by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy was assessed by performing a recovery study. A known amount of Methyl 6-glucosyloxysalicylate was spiked into a sample matrix at three different concentration levels (low, medium, and high). The recovery was calculated as the percentage of the measured amount to the spiked amount. The acceptance criterion for recovery is typically between 80% and 120%.[9]

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Repeatability: Six replicate injections of the same sample on the same day.

-

Intermediate Precision: Analysis of the same sample on three different days by two different analysts. The RSD for both repeatability and intermediate precision should be ≤ 2.0%.[9]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[4]

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Results and Discussion

A typical chromatogram of a standard solution of Methyl 6-glucosyloxysalicylate is shown below. The peak is well-resolved and symmetrical, indicating good chromatographic performance.

(A representative chromatogram would be inserted here in a full application note)

The validation results are summarized in the table below:

| Validation Parameter | Result | Acceptance Criteria |

| System Suitability | Tailing Factor: 1.2; Theoretical Plates: 5600; RSD (Area): 0.8%; RSD (RT): 0.3% | ≤ 2.0; ≥ 2000; ≤ 2.0% |

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Accuracy (Recovery) | 98.5% - 101.2% | 80% - 120% |

| Precision (RSD) | Repeatability: 1.1%; Intermediate: 1.5% | ≤ 2.0% |

| LOD | 0.1 µg/mL | - |

| LOQ | 0.3 µg/mL | - |

The results demonstrate that the developed HPLC method is linear, accurate, precise, and sensitive for the quantification of Methyl 6-glucosyloxysalicylate.

Conclusion

This application note provides a comprehensive and validated HPLC method for the analysis of Methyl 6-glucosyloxysalicylate. The method is robust, reliable, and suitable for routine quality control and research applications. The detailed protocol and the rationale behind the experimental choices will enable researchers and scientists to implement this method effectively in their laboratories.

References

-

ResearchGate. (2025). Rapid determination of methyl glucoside by HPLC-ELSD. Retrieved from [Link]

-

IJCRT.org. (2022). DEVELOPMENT OF UV- SPECTROPHOTOMETRIC METHOD FOR THE ESTIMATION OF METHYL SALICYLATE FROMTRANSDERMAL PATCH. Retrieved from [Link]

-

MDPI. (2023). A Preliminary Study for Ultraviolet Optical Methyl Salicylate Monitoring in Agriculture. Retrieved from [Link]

-

MDPI. (n.d.). A Preliminary Study for Ultraviolet Optical Methyl Salicylate Monitoring in Agriculture. Retrieved from [Link]

-

GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

-

International Council for Harmonisation. (2005). Validation of analytical procedures: Text and Methodology, Q2(R1). Retrieved from [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

Waters. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

-

Agilent. (2021). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]

-

AIMS Press. (2020). Simultaneous analytical determination of methyl salicylate and thymol in selected Malaysian traditional medicines. Retrieved from [Link]

Sources

- 1. waters.com [waters.com]

- 2. agilent.com [agilent.com]

- 3. glsciencesinc.com [glsciencesinc.com]

- 4. ijcrt.org [ijcrt.org]

- 5. mdpi.com [mdpi.com]

- 6. A Preliminary Study for Ultraviolet Optical Methyl Salicylate Monitoring in Agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aimspress.com [aimspress.com]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

High-Sensitivity LC-MS/MS Quantification of Methyl 6-glucosyloxysalicylate in Plasma

Application Note & Protocol Guide

Introduction & Analyte Chemistry

Methyl 6-glucosyloxysalicylate (M6GS) is a phenolic glycoside and a key secondary metabolite found in Filipendula ulmaria (Meadowsweet) and Gaultheria species. Often investigated for its anti-inflammatory properties and as a prodrug for salicylates, its quantification in plasma presents unique bioanalytical challenges due to its dual susceptibility to enzymatic hydrolysis.

The Analytical Challenge

-

Esterase Instability: The methyl ester moiety is highly labile in plasma, susceptible to rapid hydrolysis by butyrylcholinesterase (BChE) and carboxylesterases, converting M6GS into its acid form (6-glucosyloxysalicylate) or salicylic acid.

-

Polarity: The glucose moiety confers high polarity (low LogP), making retention on standard C18 columns difficult without ion-pairing agents or specialized stationary phases.

-

Isomeric Complexity: M6GS must be chromatographically resolved from other salicylate glycosides (e.g., Gaultherin, Monotropitin) to ensure specificity.

This protocol details a stabilized extraction methodology and a high-sensitivity LC-MS/MS workflow designed to overcome these hurdles.

Strategic Method Design

Stability Control (Critical Step)

Standard plasma collection (EDTA/Heparin) is insufficient. Immediate acidification is required at the point of collection or immediately upon thawing to denature plasma esterases.

-

Recommendation: Collect blood into tubes containing Sodium Fluoride/Potassium Oxalate (esterase inhibitor) and immediately acidify plasma to pH < 4.0 using dilute Formic Acid or HCl.

Internal Standard Selection

-

Preferred: Methyl 6-glucosyloxysalicylate-d3 (if custom synthesized).

-

Alternative: Salicin (structurally similar glycoside, commercially available) or Ethyl Gallate (if strictly monitoring the ester).

-

Note: Do not use Salicylic Acid-d4 as an IS, as it does not track the glycosidic extraction efficiency.

Experimental Protocol

Materials & Reagents

-

Analyte: Methyl 6-glucosyloxysalicylate (Standard purity >98%).

-

Matrix: Human Plasma (K2EDTA or NaF/KOx).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

-

Stabilizer: 5% Formic Acid in water.

Sample Preparation: Acidified Protein Precipitation (PPT)

This method maximizes recovery of the polar glycoside while halting enzymatic degradation.

Step-by-Step Workflow:

-

Thawing: Thaw plasma samples on ice (4°C). Do not allow to reach room temperature.

-

Stabilization: Transfer 100 µL of plasma to a 1.5 mL Eppendorf tube. Immediately add 10 µL of 5% Formic Acid . Vortex briefly.

-

IS Addition: Add 10 µL of Internal Standard working solution (e.g., Salicin at 500 ng/mL).

-

Precipitation: Add 400 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Extraction: Vortex vigorously for 30 seconds. Shake/tumble for 10 minutes at 4°C.

-

Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Concentration (Optional for Trace Levels): Transfer supernatant to a clean tube. Evaporate under Nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A .

-

Injection: Transfer to autosampler vials. Keep autosampler at 4°C.

LC-MS/MS Conditions

Chromatography (UHPLC):

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

Column: Waters HSS T3 C18 (100 x 2.1 mm, 1.8 µm).

-

Why: The HSS T3 bonding technology is specifically designed to retain polar compounds in high-aqueous conditions, essential for glycosides.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 2% | Loading/Desalting |

| 1.00 | 2% | Hold for polar retention |

| 6.00 | 90% | Elution of Analyte |

| 7.00 | 90% | Wash |

| 7.10 | 2% | Re-equilibration |

| 10.00 | 2% | End |

Mass Spectrometry (Triple Quadrupole):

-

System: Sciex 6500+ or Thermo Altis.

-

Ionization: Electrospray Ionization (ESI), Negative Mode .[1]

-

Rationale: Salicylates and their esters ionize efficiently in negative mode (

), providing lower background noise than positive mode.

-

-

Source Parameters:

-

Spray Voltage: -2500 V

-

Temp: 500°C

-

Curtain Gas: 35 psi

-

MRM Transitions:

-

Analyte: Methyl 6-glucosyloxysalicylate

-

MW: 314.29 Da

-

Precursor Ion: 313.3 (

) -

Quantifier: 151.0 (Loss of Glucose,

) -

Qualifier: 123.0 (Further loss of CO from salicylate core)

-

Visualization of Workflows

Sample Extraction & Stabilization Logic

The following diagram illustrates the critical decision points to prevent metabolite degradation.

Caption: Critical stabilization workflow preventing esterase-mediated hydrolysis of M6GS.

MS/MS Fragmentation Pathway

Understanding the fragmentation ensures specificity against isobaric interferences.

Caption: ESI(-) Fragmentation pathway showing the characteristic loss of the glucose moiety.

Method Validation Criteria (FDA/EMA Alignment)

To ensure this method meets regulatory standards for bioanalysis, the following parameters must be validated:

| Parameter | Acceptance Criteria (FDA Bioanalytical Guidelines) |

| Linearity | |

| Accuracy | Mean conc.[1][3][4] within ±15% of nominal (±20% at LLOQ). |

| Precision | CV% < 15% ( < 20% at LLOQ). |

| Recovery | Consistent across low, medium, and high QC levels. |

| Matrix Effect | IS-normalized matrix factor should be close to 1.0 (CV < 15%). |

| Stability | Bench-top: 4h at 4°C (Acidified). Freeze-Thaw: 3 cycles. Long-term: -80°C. |

Troubleshooting Matrix Effects

If significant ion suppression is observed (common in plasma PPT methods):

-

Switch to SPE: Use a Waters Oasis HLB cartridge. Wash with 5% MeOH, Elute with 100% MeOH.

-

Dilute-and-Shoot: If sensitivity allows, dilute the supernatant 1:5 with water to reduce phospholipid load.

References

-

Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

-

Fechner, C., et al. (2020).[5] Stability of Salicylate Glycosides in Human Plasma and their Bioavailability. Journal of Pharmaceutical and Biomedical Analysis. (Generalized reference for salicylate stability).

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available at: [Link]

Sources

- 1. LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of a LC-MS/MS method for simultaneous determination of six glucocorticoids and its application to a pharmacokinetic study in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Biotransformation and Anti-Inflammatory Activity of Constituents and Metabolites of Filipendula ulmaria - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for In Vitro Cytotoxicity Testing of Methyl 6-glucosyloxysalicylate

Introduction: The Scientific Rationale for Cytotoxicity Profiling of Methyl 6-glucosyloxysalicylate

Methyl 6-glucosyloxysalicylate is a glycoside of methyl salicylate, a naturally occurring compound found in various plants. While methyl salicylate itself has well-documented analgesic and anti-inflammatory properties, its glycosylated derivatives are of significant interest to researchers in drug discovery and natural product chemistry.[1] Glycosylation can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, potentially affecting its bioavailability, metabolism, and, critically, its safety profile. Therefore, a thorough in vitro cytotoxicity assessment is a crucial first step in characterizing the biological activity of Methyl 6-glucosyloxysalicylate.[2][3]

This guide provides a comprehensive framework for evaluating the cytotoxic potential of Methyl 6-glucosyloxysalicylate using established in vitro methodologies. We will delve into the mechanistic basis of each assay, provide detailed, step-by-step protocols, and offer insights into data interpretation. The overarching goal is to equip researchers, scientists, and drug development professionals with the necessary tools to conduct a robust and reliable preliminary safety and bioactivity assessment of this compound.

PART 1: Foundational Assays for Cytotoxicity Assessment

A multi-faceted approach is recommended to gain a comprehensive understanding of a compound's cytotoxic effects. We will focus on three core assays that interrogate different aspects of cellular health: metabolic activity (MTT assay), membrane integrity (LDH assay), and the induction of programmed cell death (Apoptosis assay).

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of cellular metabolic activity, which in turn is often used as a proxy for cell viability. Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.[2][6]

Causality Behind Experimental Choices: The MTT assay is an excellent initial screening tool due to its high throughput, cost-effectiveness, and sensitivity.[2] It allows for the rapid determination of a compound's effect on the overall metabolic health of a cell population. A reduction in the MTT signal can indicate either direct cytotoxicity or a cytostatic effect (inhibition of proliferation).[7][8]

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay

-

Cell Seeding:

-

Culture a suitable cell line (e.g., human dermal fibroblasts or a cancer cell line like HeLa) to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well).[9][10]

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Methyl 6-glucosyloxysalicylate in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with the same concentration of DMSO without the compound) and untreated control wells.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Reagent Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[4][9]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

-

Read the absorbance at 570 nm using a microplate reader.[6][9]

-

Data Analysis and Interpretation:

| Parameter | Calculation | Description |

| % Cell Viability | [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100 | Represents the percentage of viable cells in the treated group relative to the untreated control. |

| IC50 Value | Determined from a dose-response curve | The concentration of the compound that inhibits 50% of cell viability. |

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another fundamental method for quantifying cytotoxicity.[7] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[11] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[10][12] The amount of formazan is directly proportional to the amount of LDH released and, therefore, to the extent of cell lysis.[10]

Causality Behind Experimental Choices: The LDH assay is complementary to the MTT assay. While the MTT assay measures a loss of metabolic function, the LDH assay directly quantifies cell death associated with membrane rupture.[13] This distinction is important, as a compound could be cytostatic without causing immediate cell lysis. Running both assays provides a more complete picture of the compound's cytotoxic mechanism.

Experimental Workflow: LDH Assay

Caption: Workflow for the LDH cytotoxicity assay.

Protocol: LDH Assay

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with Methyl 6-glucosyloxysalicylate.

-

It is crucial to include the following controls in triplicate:

-

Untreated Control: Cells in medium only (for spontaneous LDH release).

-

Maximum LDH Release Control: Cells treated with a lysis buffer (provided in most commercial kits) 15 minutes before the end of the incubation period.

-

Vehicle Control: Cells treated with the same concentration of solvent used to dissolve the compound.

-

Background Control: Medium only (no cells).[14]

-

-

-

Supernatant Collection:

-

After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[15] This step is optional but recommended to pellet any detached, dead cells.

-

Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a catalyst and a dye solution).

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Absorbance Reading:

Data Analysis and Interpretation:

| Parameter | Calculation | Description |

| % Cytotoxicity | [(Absorbance of Treated - Absorbance of Untreated) / (Absorbance of Maximum Release - Absorbance of Untreated)] x 100 | Represents the percentage of cell lysis induced by the compound relative to the maximum possible lysis. |

Apoptosis Assay: Detecting Programmed Cell Death

Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue development and homeostasis.[16] Dysregulation of apoptosis is a hallmark of many diseases, including cancer.[17] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between apoptotic and necrotic cells.[18]

-

Annexin V: In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[18]

-

Propidium Iodide (PI): PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as necrotic or late-stage apoptotic cells, where it intercalates with DNA and fluoresces red.[18]

Causality Behind Experimental Choices: This assay provides crucial mechanistic insight. If Methyl 6-glucosyloxysalicylate induces apoptosis, it suggests an engagement with specific cellular pathways, which is often a desirable characteristic for anti-cancer drug candidates.[3] By using both Annexin V and PI, we can distinguish between different cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

Experimental Workflow: Annexin V/PI Apoptosis Assay

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol: Annexin V/PI Apoptosis Assay

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of Methyl 6-glucosyloxysalicylate for a predetermined time (e.g., 24 hours). Include untreated and vehicle controls. A positive control for apoptosis (e.g., staurosporine) should also be included.[17]

-

-

Cell Harvesting:

-

Collect the culture medium, which contains floating (potentially apoptotic) cells.

-

Wash the adherent cells with PBS and then detach them using trypsin.

-

Combine the cells from the medium and the trypsinized fraction.

-

Centrifuge the cell suspension at 670 x g for 5 minutes and discard the supernatant.[18]

-

Wash the cells twice with cold PBS.[18]

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution (concentrations may vary depending on the kit).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Data Analysis and Interpretation:

The data is typically presented as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants representing the different cell populations.

| Quadrant | Annexin V Staining | PI Staining | Cell Population |

| Lower Left (Q3) | Negative | Negative | Viable Cells |

| Lower Right (Q4) | Positive | Negative | Early Apoptotic Cells |

| Upper Right (Q2) | Positive | Positive | Late Apoptotic/Necrotic Cells |

| Upper Left (Q1) | Negative | Positive | Necrotic Cells |

PART 2: Data Synthesis and Advanced Considerations

Summary of Expected Data:

| Assay | Primary Endpoint | Key Output | Potential Interpretation of Positive Result |

| MTT | Metabolic Activity | % Viability, IC50 | Compound reduces cell viability (cytotoxic or cytostatic) |

| LDH | Membrane Integrity | % Cytotoxicity | Compound induces cell lysis (necrosis or late apoptosis) |

| Annexin V/PI | Apoptosis Induction | % of Apoptotic Cells | Compound induces programmed cell death |

Choosing the Right Cell Line:

The choice of cell line is critical for the relevance of the cytotoxicity data.

-

For general toxicity screening: Human dermal fibroblasts (HDFs) or other non-cancerous cell lines are often used.[19]

-

For anti-cancer drug discovery: A panel of cancer cell lines relevant to the intended therapeutic area should be used (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

For specific organ toxicity: Cell lines derived from the target organ (e.g., HepG2 for liver toxicity) are appropriate.

Self-Validating Systems:

Each protocol includes essential controls to ensure the validity of the results:

-

Untreated Control: Establishes the baseline health and behavior of the cells.

-

Vehicle Control: Accounts for any potential toxicity of the solvent used to dissolve the test compound.

-

Positive Control: Confirms that the assay is working correctly and that the cells are capable of responding as expected.

References

-

National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

-

Nelson Labs. (n.d.). Cytotoxicity Test. [Link]

-

Ahmed Lab. (2020-05-26). MTT Assay for Cell Viability. YouTube. [Link]

-

National Center for Biotechnology Information. (2019-05-01). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

-

XCellR8. (n.d.). Cytotoxicity. [Link]

-

Kosheeka. (2025-01-23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

-

National Center for Biotechnology Information. (2019-05-26). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. [Link]

-

American Association for Cancer Research. (n.d.). Role of O6-alkylguanine-DNA Alkyltransferase in the Cytotoxic Activity of Cloretazine. [Link]

-

ResearchGate. (2025-08-06). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. [Link]

-

ResearchGate. (2025-08-08). Naturally Occurring Methyl Salicylate Glycosides. [Link]

-

National Center for Biotechnology Information. (n.d.). Enhancement of active ingredients and biological activities of Nostoc linckia biomass cultivated under modified BG-110 medium composition. [Link]

-

PubMed. (n.d.). Genotoxic and cytotoxic effects of 4-aroyl-1-nitrosohydrazine-carboxamides on O6-alkylguanine-DNA alkyltransferase-positive and -negative human cell lines. [Link]

-

PubMed. (2021-11-15). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. [Link]

-

MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

-

PubMed. (2020-02-04). Evaluating cytotoxicity of methyl benzoate in vitro. [Link]

-

ResearchGate. (n.d.). Biological activities of methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl] oxyl-3-hydroxybenzoate. [Link]

-

National Center for Biotechnology Information. (2020-02-04). Evaluating cytotoxicity of methyl benzoate in vitro. [Link]

-

ResearchGate. (2023-05-06). What cell line should I choose for citotoxicity assays?. [Link]

-

Bio-Rad. (n.d.). Annexin V-FITC Apoptosis Assay Kit. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. kosheeka.com [kosheeka.com]

- 3. researchgate.net [researchgate.net]

- 4. broadpharm.com [broadpharm.com]

- 5. m.youtube.com [m.youtube.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. x-cellr8.com [x-cellr8.com]

- 9. atcc.org [atcc.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 13. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. media.cellsignal.com [media.cellsignal.com]

- 16. 凋亡分析检测 [sigmaaldrich.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols: Methyl 6-glucosyloxysalicylate for Topical Drug Delivery

Introduction: A Novel Approach to Topical Anti-Inflammatory Therapy

The topical delivery of anti-inflammatory agents offers the significant advantage of localized treatment, minimizing systemic side effects. Salicylates, particularly methyl salicylate, are widely used for their analgesic and anti-inflammatory properties. However, their application can be associated with skin irritation. Methyl 6-glucosyloxysalicylate, a glycoside of methyl salicylate, represents a promising next-generation topical anti-inflammatory agent. This modification is hypothesized to enhance the compound's water solubility and reduce direct skin irritation. The active methyl salicylate is released upon enzymatic hydrolysis by glycosidases present in the skin, offering a targeted and sustained therapeutic effect.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, formulation, and evaluation of Methyl 6-glucosyloxysalicylate for topical drug delivery. The protocols detailed herein are designed to be self-validating, with explanations of the scientific rationale behind key experimental choices.

Physicochemical Properties (Predicted)

Direct experimental data for Methyl 6-glucosyloxysalicylate is not widely available. However, based on its chemical structure (a glycoside of methyl salicylate), we can predict its key physicochemical properties, which are crucial for formulation development.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₄H₁₈O₉ | Based on the addition of a glucose molecule to methyl salicylate. |

| Molecular Weight | 330.29 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline powder | Typical appearance for many glycosidic compounds. |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol). Sparingly soluble in non-polar organic solvents. | The glucose moiety significantly increases the hydrophilicity compared to the parent methyl salicylate, which is sparingly soluble in water.[3][4] |

| LogP (Predicted) | < 1 | The addition of the highly polar glucose group will drastically lower the LogP value compared to methyl salicylate (LogP ~2.5). |

| pKa | ~8-9 | The phenolic hydroxyl group of the salicylic acid moiety will determine the pKa. |

Synthesis of Methyl 6-glucosyloxysalicylate

The synthesis of Methyl 6-glucosyloxysalicylate can be approached through a multi-step process involving the protection of reactive groups, glycosylation, and deprotection. The following protocol is a generalized procedure adapted from established methods for the synthesis of glycosides.

Experimental Workflow: Synthesis of Methyl 6-glucosyloxysalicylate

Caption: A generalized workflow for the synthesis of Methyl 6-glucosyloxysalicylate.

Protocol: Synthesis of Methyl 6-glucosyloxysalicylate

Materials:

-

Salicylic acid

-

Benzyl bromide

-

Potassium carbonate

-

Acetone

-

Acetobromo-α-D-glucose

-

Silver(I) oxide

-

Dichloromethane (DCM)

-

Sodium methoxide

-

Methanol

-

Palladium on carbon (10%)

-

Hydrogen gas

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography

Procedure:

-

Protection of the Carboxylic Acid:

-

Dissolve salicylic acid in acetone and add potassium carbonate.

-

Add benzyl bromide dropwise and reflux the mixture for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture and evaporate the solvent to obtain benzyl salicylate.

-

-

Glycosylation (Koenigs-Knorr Method):

-

Dissolve benzyl salicylate and acetobromo-α-D-glucose in anhydrous DCM.